N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-5-4-6-14(11-13)18(21)19-10-9-15-12-20-17-8-3-2-7-16(15)17/h2-8,11-12,20H,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVQMHXNUFHXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide typically involves the coupling of tryptamine with a benzoyl derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of the benzoyl derivative and the amino group of tryptamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like Lewis acids.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the benzamide structure may inhibit certain enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but these interactions highlight the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide (Compound 15)
- Structure : Benzamide with a para-methyl (4-methyl) substituent.
- Properties : Melting point = 126.8–128.2°C.
- NMR data confirm distinct chemical environments for hydrogen atoms due to substituent positioning .
N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide (Compound 16)
- Structure : Benzamide with a para-methoxy (4-methoxy) group.
- Properties : Melting point = 132.8–134.3°C.
- This compound (CAS 73054-08-7) is structurally distinct from the target’s meta-methyl, emphasizing substituent position effects .
N-[2-(1H-indol-3-yl)ethyl]-4-chlorobenzamide (Compound 17)
- Structure : Benzamide with a para-chloro substituent.
- Properties : Melting point = 150.6–152.0°C.
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Aliphatic vs. Aromatic Acyl Groups
N-[2-(1H-indol-3-yl)ethyl]hexanamide
- Structure : Aliphatic hexanamide chain instead of benzamide.
- Activity : Blocks melatonin-induced P. falciparum synchronization but lacks intrinsic activity. Reduced aromaticity compared to the target compound suggests the benzamide’s aromatic ring is critical for receptor interaction .
N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl]-benzamide (227h)
Heterocyclic and Hybrid Derivatives
N-[2-(1H-indol-3-yl)ethyl]-2-acetylthiazole-4-carboxamide
- Structure : Thiazole-carboxamide replaces benzamide.
- Activity : Exhibits algaecidal properties, demonstrating how heterocyclic substitutions redirect biological activity .
N-[2-(1H-indol-3-yl)ethyl]-2-(6-chloro-9H-carbazol-2-yl)propanamide
- Structure : Combines carprofen (NSAID) and tryptamine via an amide bond.
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Meta-substituted benzamides (e.g., 3-methyl) may optimize steric compatibility with target receptors compared to para-substituted analogs.
- Electron Effects : Electron-donating groups (e.g., methyl, methoxy) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., chloro) improve binding but may increase toxicity.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide, a compound derived from indole, has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity by examining various studies, including structure-activity relationship (SAR) analyses, antiproliferative effects, and mechanisms of action.
Chemical Structure and Properties
The compound this compound features an indole moiety linked to a benzamide structure. This configuration is significant as it influences the compound's interaction with biological targets.
Overview of Findings
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a derivative known as N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (referred to as E20) demonstrated potent anticancer activity across various cell lines, including gastric cancer (MGC-803), breast cancer (MCF-7), and liver cancer (HepG2) .
Key Research Findings
- Cell Viability Assays : The MTT assay indicated that E20 exhibited IC50 values below 70 µM against multiple cancer cell lines, with the most notable effect on MGC-803 cells where the IC50 was 29 µM—significantly lower than the standard drug 5-Fu .
-
Mechanism of Action :
- Cell Cycle Arrest : Flow cytometry analysis revealed that E20 induced G2/M phase arrest in MGC-803 cells, leading to apoptosis in a concentration-dependent manner .
- Western Blot Analysis : The compound down-regulated hexokinase 2 expression, suggesting a metabolic targeting mechanism that may contribute to its anticancer effects .
Table 1: Summary of Antiproliferative Activity
| Cell Line | IC50 (µM) | Comparison with 5-Fu (IC50 µM) |
|---|---|---|
| MGC-803 | 29 | 58 |
| MCF-7 | <70 | Not specified |
| HepG2 | <70 | Not specified |
| A549 | <70 | Not specified |
| HeLa | <70 | Not specified |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the indole and benzamide structures significantly affect biological activity. For example:
- Substituents on C5 : Bromine and chlorine substitutions at this position showed enhanced activity compared to methyl or methoxy groups.
- C3'–C5' Modifications : Variations in these positions also influenced antiproliferative effects, underscoring the importance of molecular structure in drug design .
Case Studies
Several studies have investigated the broader implications of compounds related to this compound:
- Study on E20 : This study demonstrated broad-spectrum anticancer activity and suggested potential applications in developing new gastric cancer therapies .
- Comparative Analysis with Other Compounds : Research comparing E20 with other derivatives revealed that while many compounds exhibited activity against various cancer cell lines, E20's selectivity for gastric cancer cells was notable, presenting a promising avenue for targeted therapy .
Q & A
Advanced Research Question
- Indole Modifications : Fluorination at the indole 5-position (e.g., 5-F substitution) enhances metabolic stability and binding affinity to serotonin receptors, as seen in related analogs .
- Benzamide Variations : Introducing electron-withdrawing groups (e.g., -CF) on the benzamide ring improves enzyme inhibition (e.g., urease IC < 10 μM) .
- Side Chain Alterations : Replacing the ethyl linker with a propyl group reduces cytotoxicity in normal cells while retaining anticancer activity .
What strategies can resolve contradictions in reported biological activities of this compound?
Advanced Research Question
Contradictions often arise from:
- Assay Conditions : Variability in cell lines (e.g., HepG2 vs. MCF-7) or enzyme sources (bacterial vs. human urease) .
- Structural Analog Interference : Impurities in analogs (e.g., PAT vs. PDAT in indolethylamine-N-methyltransferase inhibition) require strict QC via HPLC .
- Dosage Effects : Non-linear dose-response curves may obscure IC values; use multi-point assays and statistical validation (e.g., ANOVA) .
What in vitro assays are commonly used to evaluate the antimicrobial activity of indole derivatives like this compound?
Basic Research Question
- Antibacterial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Antifungal : Disk diffusion assays against C. albicans .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with selectivity indices (SI > 3) to differentiate targeted activity .
How can computational modeling predict the interaction of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina predicts binding poses to targets (e.g., urease active site) using crystal structures (PDB: 4H9M) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes via RMSD and binding free energy (MM-PBSA) .
- QSAR Models : 2D descriptors (e.g., logP, polar surface area) correlate with activity, guiding lead optimization .
What are the challenges in establishing structure-activity relationships (SAR) for this compound's enzyme inhibition?
Advanced Research Question
- Conformational Flexibility : The indole-ethyl linker adopts multiple rotamers, complicating SAR. Use constrained analogs (e.g., cyclopropyl linkers) to reduce flexibility .
- Off-Target Effects : Cross-reactivity with homologous enzymes (e.g., INMT vs. ASMT) requires isoform-specific assays .
- Metabolic Instability : Rapid hepatic clearance (t < 1 hr in microsomes) necessitates prodrug strategies or PEGylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
